1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide
Description
1-Amino-N-(4-bromophenyl)cyclohexane-1-carboxamide (CAS: 1017035-47-0) is a cyclohexane-based carboxamide derivative with a molecular formula of C₁₃H₁₇BrN₂O and a molecular weight of 297.19 g/mol . Its structure features a cyclohexane ring substituted with an amino group and a carboxamide moiety linked to a 4-bromophenyl group. For example, structurally related derivatives, such as 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide, have demonstrated potent antitumor activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC₅₀ values as low as 3.25 μM .
Properties
IUPAC Name |
1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-10-4-6-11(7-5-10)16-12(17)13(15)8-2-1-3-9-13/h4-7H,1-3,8-9,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJRKIOZFZGTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide typically involves the reaction of 4-bromoaniline with cyclohexanone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Amino-N-(4-bromophenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-Amino-N-(4-bromophenyl)cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₇BrN₂O | 297.19 | Cyclohexane, amino, 4-BrPh | 1017035-47-0 |
| Cyclopentane Analog | C₁₇H₂₁BrN₂O₂ | 385.27 | Cyclopentane, morpholine | 1010859-73-0 |
| Methyl Ester Analog | C₁₄H₁₇BrO₂ | 297.19 | Cyclohexane, methyl ester | 1282589-52-9 |
Halogen Substitution Effects
The 4-bromophenyl group is critical for electronic and hydrophobic interactions. Evidence from halogen-substituted maleimides (e.g., N-(4-bromophenyl)maleimide, IC₅₀ = 4.37 μM) shows that bromine’s electron-withdrawing effects and van der Waals radius enhance inhibitory potency compared to smaller halogens like chlorine (IC₅₀ = 7.24 μM) . Similarly, in oxadiazole derivatives, the 4-bromophenyl group contributes to anti-inflammatory activity (61.9% inhibition at 20 mg/kg), comparable to indomethacin .
Functional Group Modifications
- Amino Group Replacement: In 1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide (CAS: 1017019-29-2), the 4-bromophenyl group is replaced with an isopropylamine. This reduces hydrophobicity and may limit target binding compared to the brominated analog .
Biological Activity
1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with an amino group and a bromophenyl moiety. Its structure can be represented as follows:
This compound's unique structural attributes contribute to its biological activity, particularly in interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate the activity of certain metabolic pathways by inhibiting enzymes or altering receptor signaling.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways and potentially leading to antiproliferative effects.
Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Anticancer Properties
Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent. The exact IC50 values vary depending on the cancer type but indicate significant potency.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound. Below is a summary of key findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
